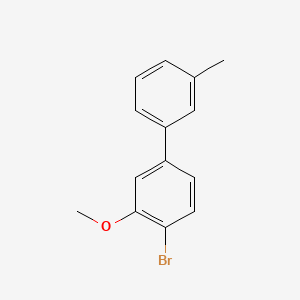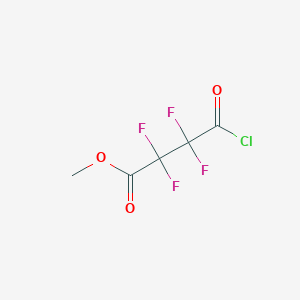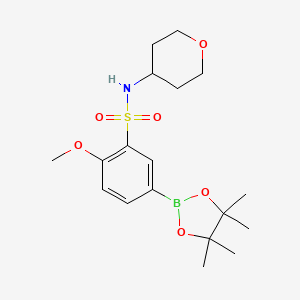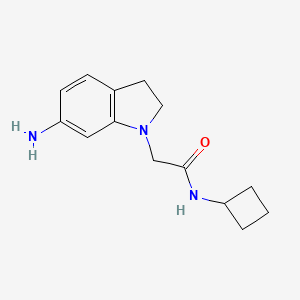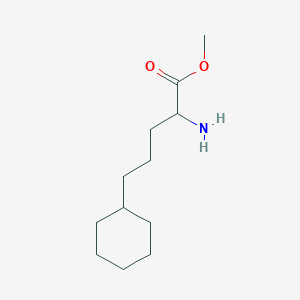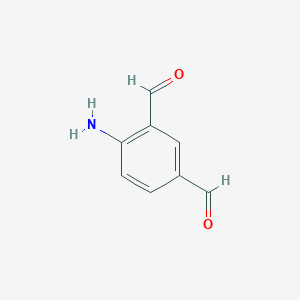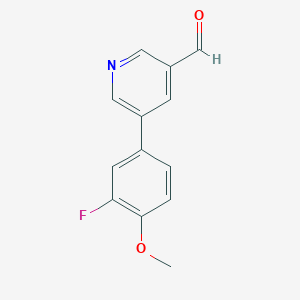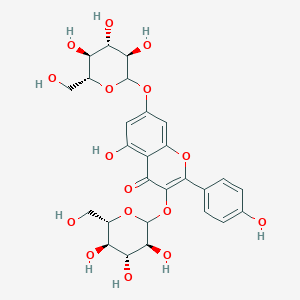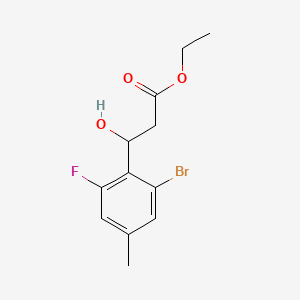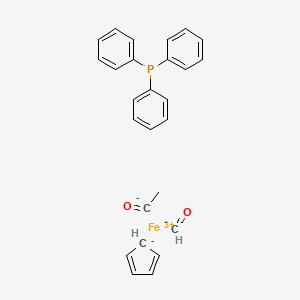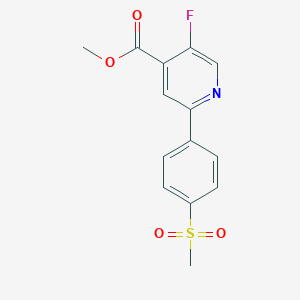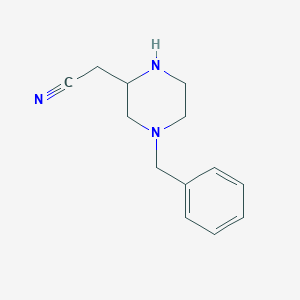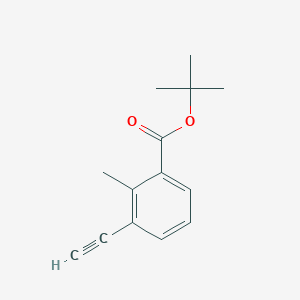
tert-Butyl 3-ethynyl-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-ethynyl-2-methylbenzoate is an organic compound with the molecular formula C13H16O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with an ethynyl and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3-ethynyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethynyl-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the smooth oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to substitute the tert-butyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 3-ethynyl-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism by which tert-Butyl 3-ethynyl-2-methylbenzoate exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, the ethynyl group can participate in nucleophilic addition reactions, while the tert-butyl group can provide steric hindrance, affecting the reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-ethynylbenzoate
- tert-Butyl 3-methylbenzoate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
tert-Butyl 3-ethynyl-2-methylbenzoate is unique due to the presence of both an ethynyl and a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and steric properties compared to similar compounds. For example, the ethynyl group can undergo specific reactions such as cycloaddition, which may not be possible with other tert-butyl benzoates .
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
tert-butyl 3-ethynyl-2-methylbenzoate |
InChI |
InChI=1S/C14H16O2/c1-6-11-8-7-9-12(10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3 |
Clé InChI |
UCZXUMJSFXXDAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C(=O)OC(C)(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


